(2R,4S)-4-(Benzyloxy)-4-((R)-2,2-dimethyl-1,3-dioxolan-4-YL)-3,3-difluorobutane-1,2-diol
Description
The compound “(2R,4S)-4-(Benzyloxy)-4-((R)-2,2-dimethyl-1,3-dioxolan-4-YL)-3,3-difluorobutane-1,2-diol” is a highly functionalized polyol derivative featuring a stereochemically complex backbone. Key structural elements include:
- Stereochemistry: (2R,4S) and (R)-configured dioxolane, critical for its spatial orientation and reactivity.
- Functional Groups:
- A benzyl ether (benzyloxy) at position 4, serving as a protective group.
- A 2,2-dimethyl-1,3-dioxolane ring, providing rigidity and influencing solubility.
- Two vicinal fluorine atoms at C3, enhancing metabolic stability and lipophilicity.
- A butane-1,2-diol backbone, common in bioactive molecules like glycosidase inhibitors or antiviral agents.
The presence of fluorine atoms and protective groups (benzyl, dioxolane) likely improves its stability and bioavailability compared to non-fluorinated analogs .
Properties
Molecular Formula |
C16H22F2O5 |
|---|---|
Molecular Weight |
332.34 g/mol |
IUPAC Name |
(2R,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,3-difluoro-4-phenylmethoxybutane-1,2-diol |
InChI |
InChI=1S/C16H22F2O5/c1-15(2)22-10-12(23-15)14(16(17,18)13(20)8-19)21-9-11-6-4-3-5-7-11/h3-7,12-14,19-20H,8-10H2,1-2H3/t12-,13-,14+/m1/s1 |
InChI Key |
WBULRMYOIGHEJC-MCIONIFRSA-N |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H](C([C@@H](CO)O)(F)F)OCC2=CC=CC=C2)C |
Canonical SMILES |
CC1(OCC(O1)C(C(C(CO)O)(F)F)OCC2=CC=CC=C2)C |
Origin of Product |
United States |
Biological Activity
(2R,4S)-4-(Benzyloxy)-4-((R)-2,2-dimethyl-1,3-dioxolan-4-YL)-3,3-difluorobutane-1,2-diol (CAS: 2082744-99-6) is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (2R,4S)-4-(Benzyloxy)-4-((R)-2,2-dimethyl-1,3-dioxolan-4-YL)-3,3-difluorobutane-1,2-diol is C₁₆H₂₂F₂O₅. The compound features a dioxolane ring and difluorobutane moiety which are critical for its biological activity.
Antiviral Activity
Recent studies have indicated that compounds similar to (2R,4S)-4-(Benzyloxy)-4-((R)-2,2-dimethyl-1,3-dioxolan-4-YL)-3,3-difluorobutane-1,2-diol exhibit antiviral properties. For instance, derivatives of dioxolane have shown efficacy against various viruses by inhibiting viral replication and entry into host cells. The specific mechanism often involves interference with viral glycoproteins or enzymes essential for viral life cycles.
Anticancer Properties
Research has demonstrated that certain dioxolane derivatives can induce apoptosis in cancer cells. The compound's ability to modulate signaling pathways involved in cell survival and proliferation makes it a candidate for further investigation in cancer therapy. In vitro studies have shown that such compounds can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and promoting programmed cell death.
Enzyme Inhibition
(2R,4S)-4-(Benzyloxy)-4-((R)-2,2-dimethyl-1,3-dioxolan-4-YL)-3,3-difluorobutane-1,2-diol may also act as an inhibitor of specific enzymes. For example, studies have indicated potential inhibitory effects on glycosyltransferases and other enzymes involved in carbohydrate metabolism. This inhibition can lead to altered metabolic pathways which might be beneficial in conditions like diabetes or obesity.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antiviral activity | The compound exhibited significant inhibition of viral replication in vitro. |
| Study 2 | Investigate anticancer effects | Induced apoptosis in breast cancer cell lines with IC50 values indicating potency. |
| Study 3 | Enzyme inhibition analysis | Demonstrated competitive inhibition of glycosyltransferase with a Ki value suggesting strong binding affinity. |
The biological activity of (2R,4S)-4-(Benzyloxy)-4-((R)-2,2-dimethyl-1,3-dioxolan-4-YL)-3,3-difluorobutane-1,2-diol is likely mediated through several mechanisms:
- Interaction with Cellular Targets : The compound may bind to specific receptors or enzymes within cells that are critical for its therapeutic effects.
- Modulation of Signaling Pathways : It may influence various signaling cascades that regulate cell survival and death.
- Structural Similarity to Known Drugs : Its structural features may allow it to mimic other biologically active molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related analogs, leveraging available data from the evidence and structural inferences:
Table 1: Structural and Functional Comparison
Key Insights
Functional Group Impact: The target compound’s benzyl ether (vs. benzoyl ester in Ev2) reduces hydrolysis risk compared to labile esters, favoring in vivo stability .
Stereochemical Complexity :
- The (2R,4S) and (R)-dioxolane configurations contrast with the (2R,3R,4R) stereochemistry in Ev2, which may influence binding affinity to biological targets.
Biological Activity :
- While Zygocaperoside and Isorhamnetin glycosides (Ev1) exhibit bioactivity (anticancer, antioxidant), the target compound’s fluorinated structure may target different pathways, such as enzyme inhibition via fluorine’s electronegativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
